3,6-Diaminoacridinium

Description

Historical Development and Discovery

The historical development of this compound traces back to the early twentieth century when German scientist Paul Ehrlich and his colleague Benda first proposed the use of acridines as antimicrobial agents in 1912. This groundbreaking discovery marked the beginning of systematic antimicrobial chemotherapy, predating the discovery of penicillin by several decades. The compound was first synthesized as part of Ehrlich's broader research into synthetic antimicrobial compounds, with the initial clinical applications occurring in 1917. During this period, the scientific community recognized the potential of acridine derivatives, leading to extensive synthesis and testing of various compounds containing the acridine chromophore.

The compound gained significant prominence during World War I and World War II, where it found extensive use as an antiseptic for wound treatment and coma therapy. Historical records indicate that this compound, commonly known as proflavine in its neutral form, was used extensively during these conflicts as a topical antiseptic. The United States Food and Drug Administration later approved the compound as a safe drug for topical wound treatment, cementing its place in medical history. The emergence of penicillins eventually eclipsed acridines in antiseptic applications due to the superior therapeutic efficacies of the newer antibiotics, but the foundational work established during this period continues to influence modern antimicrobial research.

The scientific understanding of this compound evolved significantly throughout the twentieth century as researchers began to elucidate its mechanism of action. Studies revealed that the compound's biological activity stems from its ability to intercalate with deoxyribonucleic acid, interfering with crucial cellular functions. This discovery opened new avenues of research, particularly in understanding how small molecules interact with genetic material, ultimately contributing to the development of modern molecular biology techniques and therapeutic approaches.

Nomenclature and Structural Classification

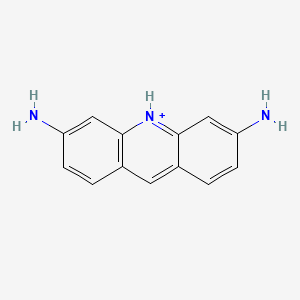

This compound exhibits a complex nomenclature system that reflects its various protonation states and chemical forms. The compound exists primarily as an acridinium ion resulting from the protonation of the endocyclic nitrogen of 3,6-diaminoacridine. According to systematic nomenclature conventions, the compound is designated as acridin-10-ium-3,6-diamine, with the molecular formula C₁₃H₁₂N₃⁺ and a molecular weight of 210.25 grams per mole. The International Union of Pure and Applied Chemistry name reflects the cationic nature of the compound, distinguishing it from its neutral precursor.

The structural classification of this compound places it within the acridine family of heterocyclic aromatic compounds. The base structure consists of three fused rings forming a planar aromatic system, with amino groups positioned at the 3 and 6 positions of the acridine nucleus. The International Chemical Identifier key (WDVSHHCDHLJJJR-UHFFFAOYSA-O) and Simplified Molecular Input Line Entry System notation (Nc1ccc2cc3ccc(N)cc3[nH+]c2c1) provide standardized representations of the molecular structure.

The compound demonstrates structural versatility through various salt forms, including hemisulfate and hydrochloride derivatives. Crystallographic studies have revealed that proflavine hemisulfate hydrate crystallizes in the monoclinic space group P2₁/c, with specific lattice parameters that influence its physical properties and intermolecular interactions. The crystal structure analysis shows that the proflavine rings exhibit slight deviations from equivalent geometry, with strong intermolecular interactions involving the positively-charged central nitrogens and sulfate anions dominating the crystal architecture.

Significance in Scientific Research and Applications

This compound holds paramount significance in contemporary scientific research across multiple disciplines, with its applications spanning pharmaceutical development, materials science, and fundamental biological research. The compound's unique ability to intercalate with deoxyribonucleic acid has made it an indispensable tool in genetic studies, particularly in research focused on deoxyribonucleic acid repair mechanisms and hereditary diseases. Modern pharmaceutical development extensively utilizes this compound as a building block in synthesizing various therapeutic agents, with particular emphasis on anti-cancer drug development due to its deoxyribonucleic acid intercalation properties.

In the realm of fluorescent imaging and biological visualization, this compound serves as a crucial component in producing fluorescent dyes that enable real-time cellular process observation. Recent studies utilizing femtosecond time-resolved spectroscopy have provided detailed insights into the excited-state dynamics of the compound after intercalation into deoxyribonucleic acid, revealing that both fluorescence and triplet excited-state generation are quenched through ultrafast non-radiative channels. These findings have significant implications for understanding photochemical reactions in biological systems and optimizing the compound's use in imaging applications.

The compound's role in antimicrobial research continues to evolve, with recent investigations exploring its potential as a component in novel disinfectants and antiseptics. Studies have shown that the antimicrobial efficacy varies significantly with structural modifications, particularly with the addition of alkyl substituents that influence lipophilicity and cellular penetration. Research indicates that while deoxyribonucleic acid intercalation provides the major component of toxicity toward cultured leukemia cells, lipophilicity contributes significantly to antibacterial activity.

Contemporary materials science applications leverage the compound's unique optical and chemical properties for developing advanced materials, including specialized polymers and coatings with specific optical characteristics. The compound's planar aromatic structure and ability to form organized molecular assemblies make it valuable in creating materials with controlled optical properties. Molecular dynamics simulations have provided insights into the structure and dynamics of compound association around deoxyribonucleic acid, revealing formation timescales and molecular arrangements that differ significantly from previous experimental predictions.

Propriétés

Formule moléculaire |

C13H12N3+ |

|---|---|

Poids moléculaire |

210.25 g/mol |

Nom IUPAC |

acridin-10-ium-3,6-diamine |

InChI |

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2/p+1 |

Clé InChI |

WDVSHHCDHLJJJR-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N |

SMILES canonique |

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemotherapeutic Applications

3,6-Diaminoacridinium has been studied for its potential in cancer treatment. Research indicates that when combined with certain amino acids like glycine or DL-alpha-alanine, the chemotherapeutic efficacy of this compound is enhanced without increasing toxicity. In contrast, combining it with valine showed a reduction in its therapeutic effect compared to monotherapy . These findings suggest that the compound may be useful in developing more effective cancer therapies by optimizing combinations with other agents.

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the context of water remediation. Recent studies have incorporated this compound into metal-organic frameworks (MOFs) for the selective removal of contaminants such as cyanide ions (CN⁻) from water. The MOFs containing this cation demonstrated remarkable adsorption properties and photocatalytic degradation capabilities .

Case Study: Cyanide Ion Removal

- Material Used: Metal-Organic Frameworks with this compound

- Application: Water treatment for cyanide ion removal

- Outcome: Effective adsorption and degradation of CN⁻ ions through Michael addition-type reactions facilitated by the dye .

Luminescent Materials and Sensing Applications

This compound is also utilized in developing luminescent materials within MOFs. These materials have potential applications in sensors for detecting chemical species due to their unique fluorescence properties. For instance, the incorporation of this compound into bio-MOF-1 has enabled "turn-on" sensing for cyanide ions, showcasing its utility in environmental monitoring .

Table: Summary of Luminescent Applications

DNA Intercalation and Nanostructure Formation

The intercalating properties of this compound allow it to bind with DNA effectively. This characteristic has been leveraged to create functionalized DNA nanostructures through click chemistry. The resulting nanostructures exhibit redox-active and conductive properties, which are valuable for biosensing and nanotechnology applications .

Case Study: DNA Nanostructures

- Method: Diazido derivatives of this compound were used to intercalate DNA.

- Outcome: Formation of one-dimensional nanostructures with functional properties suitable for electronic applications .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound has been identified as mutagenic in various biological systems and can induce chromatid breaks in mammalian cells . Understanding these toxicological aspects is crucial for its safe application in therapeutic and environmental contexts.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Properties of 3,6-Diaminoacridinium and Related Compounds

Méthodes De Préparation

Ring-Closure Method Using Glycerol and Hydrochloric Acid

The most widely adopted method, detailed in WO1999007683A1, involves cyclizing 1,3-phenylenediamine in glycerol with hydrochloric acid. Key steps include:

-

Reaction Setup : 1,3-phenylenediamine is heated with glycerol at 140–150°C under reflux, with HCl added dropwise to catalyze ring closure.

-

Isolation : The mixture is diluted with water and neutralized with sodium hydroxide, precipitating the crude base.

-

Purification : Recrystallization from morpholine yields 3,6-diaminoacridine, which is then converted to the monohydrochloride using methanolic HCl.

Optimized Conditions :

This method’s success lies in glycerol’s dual role as solvent and dehydrating agent, minimizing side reactions.

Chlorination and Nucleophilic Substitution

A Cardiff University study (2022) demonstrated functionalization via chlorination and methyl group substitution:

-

Chlorination : 3,6-diaminoacridine reacts with thionyl chloride (SOCl₂) to form this compound chloride.

-

Methylation : Nucleophilic substitution with methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the 10-methyl group.

Key Data :

This route enables precise functionalization but requires stringent anhydrous conditions.

Multi-Step Synthesis with Quinoxaline Derivatives

JETIR (2020) reported a novel approach coupling acridine and quinoxaline moieties:

-

Condensation : 2-chloro-4,5-disubstituted benzoic acid reacts with 3,4-disubstituted aniline in isopropyl alcohol, forming a bis-aryl intermediate.

-

Cyclization : Phosphorus oxychloride (POCl₃) facilitates acridine ring formation.

-

Quinoxaline Coupling : The acridine intermediate reacts with 2,3-dichloroquinoxaline under palladium catalysis.

Conditions :

While lower-yielding, this method expands structural diversity for targeted biological activity.

Comparative Analysis of Preparation Methods

Key Observations :

-

The ring-closure method excels in yield and purity, making it ideal for bulk production.

-

Chlorination offers functional flexibility but is less scalable.

-

Quinoxaline coupling, though low-yielding, enables hybrid structures for specialized applications.

Industrial Production Techniques

Batch Processing

Industrial facilities often use batch reactors for the ring-closure method:

Continuous Flow Synthesis

Emerging continuous systems enhance efficiency:

Purification and Characterization

Recrystallization Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.